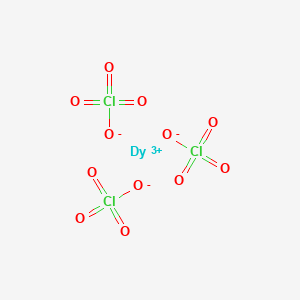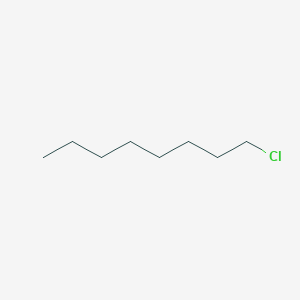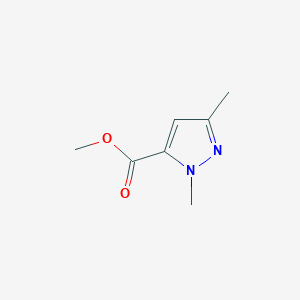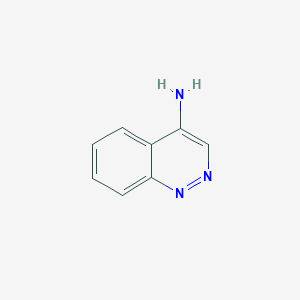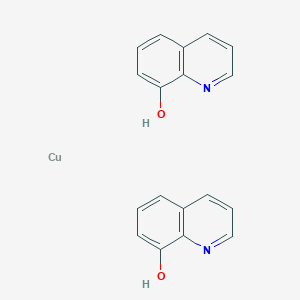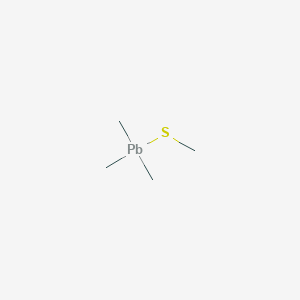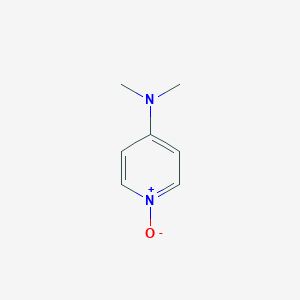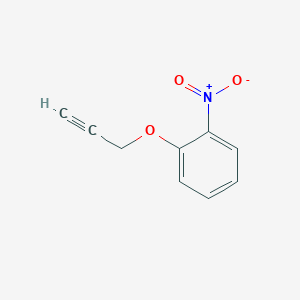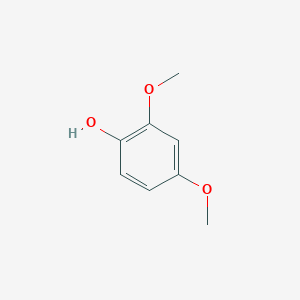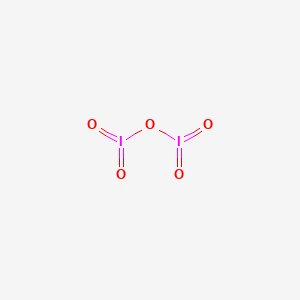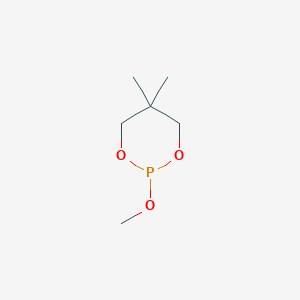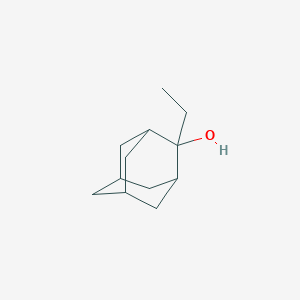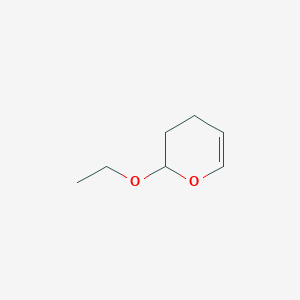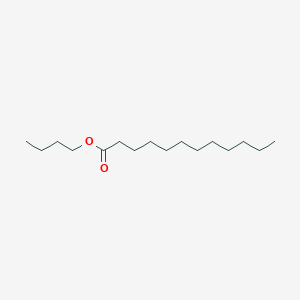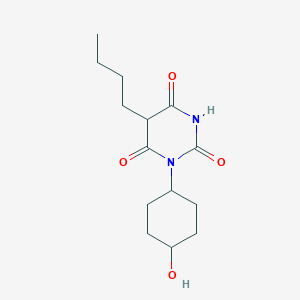
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid, also known as BCCB, is a barbiturate derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. The compound has a unique structure that makes it attractive for scientific research, and it has been the subject of several studies in recent years.
作用機序
The exact mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. It has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, which may contribute to its anticonvulsant and neuroprotective effects.
生化学的および生理学的効果
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized structure. It has also been shown to have low toxicity in animal models. However, one limitation of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid is that it has poor solubility in aqueous solutions, which may make it difficult to use in some experiments.
将来の方向性
There are several potential future directions for research on 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a treatment for epilepsy and other seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid and its effects on neurotransmitter systems in the brain.
合成法
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-hydroxycyclohexanone with diethyl malonate to form a diethyl 4-(4-hydroxycyclohexyl)-2,6-dioxoheptanedioate intermediate. This intermediate is then reacted with butylamine and urea to form 5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid.
科学的研究の応用
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid has been studied for its potential therapeutic applications in several areas, including neuroprotection, anticonvulsant activity, and anti-inflammatory effects. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
CAS番号 |
1031-90-9 |
|---|---|
製品名 |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC名 |
5-butyl-1-(4-hydroxycyclohexyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O4/c1-2-3-4-11-12(18)15-14(20)16(13(11)19)9-5-7-10(17)8-6-9/h9-11,17H,2-8H2,1H3,(H,15,18,20) |
InChIキー |
IVELJTFCCSNMJA-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
正規SMILES |
CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
同義語 |
5-Butyl-1-(4-hydroxycyclohexyl)barbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



